

# YTR107: A Novel Radiosensitizer Reprogramming the Tumor Microenvironment Through Nucleophosmin Inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **YTR107**

Cat. No.: **B15584608**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**YTR107** is a novel small molecule inhibitor of nucleophosmin (NPM1), a multifunctional protein frequently overexpressed in solid tumors. Initially identified as a potent radiosensitizer that enhances the efficacy of ionizing radiation by disrupting DNA damage repair in cancer cells, emerging evidence now points towards a broader and more profound impact of **YTR107** on the tumor microenvironment (TME). By targeting NPM1, **YTR107** not only directly compromises tumor cell survival but also has the potential to dismantle the immunosuppressive network within the TME, thereby unleashing a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the core mechanisms of **YTR107**, focusing on its dual role as a direct-acting radiosensitizer and an immunomodulatory agent. We present a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development of this promising therapeutic agent.

## Introduction: The Dual Challenge of Radioresistance and Immune Evasion

The efficacy of radiotherapy, a cornerstone of cancer treatment, is often limited by intrinsic or acquired radioresistance of tumor cells.<sup>[1]</sup> Concurrently, the tumor microenvironment (TME)

presents a formidable barrier to effective cancer therapy, characterized by a complex interplay of cancer cells, stromal cells, and immune cells that collectively foster an immunosuppressive milieu.<sup>[2]</sup> Overcoming these intertwined challenges requires therapeutic strategies that can simultaneously enhance the direct cytotoxic effects of radiation on tumor cells and remodel the TME to favor anti-tumor immunity.

**YTR107**, a 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)trione, has been identified as a promising agent that addresses this dual challenge.<sup>[3]</sup> Its primary mechanism of action is the inhibition of nucleophosmin (NPM1), a chaperone protein that plays a pivotal role in DNA repair, ribosome biogenesis, and cell cycle control.<sup>[3][4]</sup> This guide delves into the multifaceted impact of **YTR107**, with a particular focus on its potential to modulate the TME.

## Core Mechanism of Action: Inhibition of Nucleophosmin and Radiosensitization

**YTR107** was discovered through a forward chemical genetics screen for compounds that could sensitize cancer cells to ionizing radiation.<sup>[3]</sup> Subsequent studies have elucidated its direct molecular target and mechanism of action.

### **YTR107 Directly Binds to and Inhibits Nucleophosmin (NPM1)**

Affinity-based solid-phase resin capture followed by liquid chromatography/tandem mass spectrometry identified NPM1 as the direct binding target of **YTR107**.<sup>[3]</sup> **YTR107** has been shown to bind to the N-terminal oligomerization domain of NPM1, disrupting its pentameric structure, which is crucial for its function.<sup>[5][6]</sup>

### Disruption of the DNA Damage Response

A key function of NPM1 is its involvement in the DNA damage response (DDR). Following DNA double-strand breaks (DSBs) induced by ionizing radiation, phosphorylated NPM1 (pT199-NPM1) is recruited to the sites of damage, where it co-localizes with γH2AX, a marker of DSBs, and facilitates DNA repair.<sup>[3][4]</sup> **YTR107**, by inhibiting NPM1, prevents its shuttling to these DNA damage foci.<sup>[3][7]</sup> This disruption of the DDR leads to an accumulation of unrepaired DSBs, ultimately resulting in enhanced cancer cell death following radiation.<sup>[3][7]</sup>

## Quantitative Data: YTR107-Mediated Radiosensitization and Tumor Growth Delay

The efficacy of YTR107 as a radiosensitizer has been quantified in various cancer cell lines and in vivo models.

**Table 1: Dose Modifying Factors (DMF) for YTR107 in Various Cancer Cell Lines**

| Cell Line  | Cancer Type                | YTR107 Concentration ( $\mu$ M) | Dose Modifying Factor (DMF) at 10% Survival |
|------------|----------------------------|---------------------------------|---------------------------------------------|
| HT29       | Colorectal Adenocarcinoma  | 25                              | >1.5                                        |
| D54        | Glioblastoma               | 25                              | >1.5                                        |
| PANC1      | Pancreatic Carcinoma       | 25                              | >1.5                                        |
| MDA-MB-231 | Breast Adenocarcinoma      | 25                              | >1.5                                        |
| H460       | Non-Small Cell Lung Cancer | 25                              | >1.5                                        |

Data summarized from Sekhar et al.[3]

**Table 2: In Vivo Efficacy of YTR107 in Combination with Radiation in an HT29 Xenograft Model**

| Treatment Group                          | Time to 4-Fold Increase in Tumor Volume (Days) |
|------------------------------------------|------------------------------------------------|
| Untreated Control                        | 5                                              |
| YTR107 (10 mg/kg) alone                  | 6                                              |
| Radiation (3 Gy x 7) alone               | 7                                              |
| YTR107 (10 mg/kg) + Radiation (3 Gy x 7) | 32                                             |

Data summarized from Sekhar et al.[3]

## Impact on the Tumor Microenvironment: A Paradigm Shift

While the direct radiosensitizing effects of **YTR107** are well-documented, recent discoveries regarding the role of NPM1 in tumor immunology suggest a novel and significant impact of **YTR107** on the TME.

### NPM1 as a Key Regulator of Tumor Immune Evasion

A groundbreaking study has revealed that high levels of NPM1 expression in tumors correlate with poor patient survival and are associated with an immunosuppressive TME.[8][9] Mechanistically, NPM1 has been shown to sequester the transcription factor Interferon Regulatory Factor 1 (IRF1).[8][9] This sequestration prevents IRF1 from binding to the promoters of Nrcc5 and Ciita, master regulators of Major Histocompatibility Complex (MHC) class I and class II gene expression, respectively.[8][9] The resulting downregulation of MHC molecules on the surface of tumor cells impairs antigen presentation to T cells, leading to immune evasion.[8][9]

### YTR107's Potential to Reverse Immune Suppression

By inhibiting NPM1, **YTR107** is hypothesized to release IRF1, leading to the upregulation of MHC class I and II molecules on tumor cells. This would enhance tumor antigen presentation and subsequent recognition and killing by CD8+ and CD4+ T cells. Furthermore, loss of NPM1 has been shown to lead to a more inflamed TME, characterized by increased infiltration of activated CD8+ T cells and a reduction in immunosuppressive myeloid cells.[8][10]

### Induction of Immunogenic Cell Death (ICD)

The combination of **YTR107** and radiation, which leads to substantial DNA damage, is a potent trigger of immunogenic cell death (ICD).[11][12][13] ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), including:

- Surface-exposed Calreticulin (CRT): An "eat-me" signal for dendritic cells (DCs).

- Secreted Adenosine Triphosphate (ATP): A "find-me" signal that attracts antigen-presenting cells.
- Released High Mobility Group Box 1 (HMGB1): A pro-inflammatory cytokine that promotes DC maturation and T cell activation.

The release of these DAMPs can transform the TME from an immunosuppressive to an immunostimulatory state, fostering a robust and durable anti-tumor immune response.[\[12\]](#)[\[14\]](#)  
[\[15\]](#)

## **Signaling Pathways and Experimental Workflows**

### **Signaling Pathways**





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Tumor-Stroma Interactions in Drug Resistance Within Tumor Microenvironment [frontiersin.org]
- 3. The novel chemical entity YTR107 inhibits recruitment of nucleophosmin to sites of DNA damage, suppressing repair of DNA double strand breaks, and enhancing radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting NPM1 represents a rationale strategy for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting nucleophosmin 1 represents a rational strategy for radiation sensitization.  
— Early Detection Research Network [edrn.nci.nih.gov]
- 7. The novel chemical entity YTR107 inhibits recruitment of nucleophosmin to sites of DNA damage, suppressing repair of DNA double-strand breaks and enhancing radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NPM1 inhibits tumoral antigen presentation to promote immune evasion and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPM1 inhibits tumoral antigen presentation to promote immune evasion and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases [frontiersin.org]
- 12. Frontiers | Immunogenic Cell Death Induction by Ionizing Radiation [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The DNA damage response in immunotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing anti-tumour innate immunity by targeting the DNA damage response and pattern recognition receptors in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YTR107: A Novel Radiosensitizer Reprogramming the Tumor Microenvironment Through Nucleophosmin Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15584608#ytr107-s-impact-on-tumor-microenvironment>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)